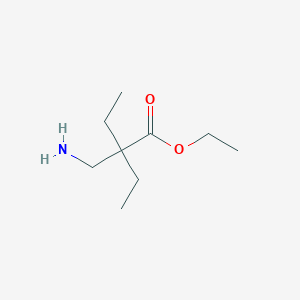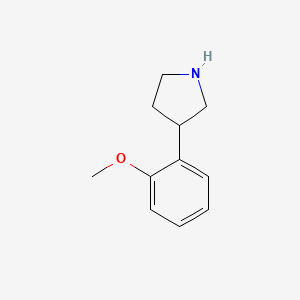
3-(2-甲氧基苯基)吡咯烷
描述
3-(2-Methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H15NO . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-(2-Methoxyphenyl)pyrrolidine, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure is further characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving 3-(2-Methoxyphenyl)pyrrolidine are diverse. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed . The reactions are influenced by steric factors and the spatial orientation of substituents .Physical And Chemical Properties Analysis
3-(2-Methoxyphenyl)pyrrolidine has a molecular weight of 177.25 . It is a solid or liquid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用
Drug Discovery and Medicinal Chemistry
3-(2-Methoxyphenyl)pyrrolidine: is a valuable scaffold in drug discovery due to its pyrrolidine ring, which is widely used by medicinal chemists to create compounds for treating human diseases. The pyrrolidine ring’s non-planarity, called “pseudorotation,” and its ability to efficiently explore pharmacophore space due to sp3-hybridization make it a versatile component in the design of biologically active compounds .
Stereochemistry and Enantioselective Synthesis
The stereochemistry of the pyrrolidine ring is significant because the different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is crucial in the development of new pyrrolidine compounds with targeted biological activities .
Antimicrobial and Antiviral Applications
Pyrrolidine derivatives, including those with the 3-(2-Methoxyphenyl)pyrrolidine structure, have been found to exhibit antimicrobial and antiviral activities. These compounds are often used as intermediates in drug research and development, contributing to the creation of new drug candidates that address various health disorders .
Anti-inflammatory and Anticonvulsant Properties
Some pyrrolidine derivatives are known for their anti-inflammatory and anticonvulsant activities. The pyrrolidine core can be modified to produce hybrids that are evaluated for their effectiveness in vivo using various animal models. This includes assessing their potential for treating conditions like epilepsy and chronic pain .
Carbonic Anhydrase Inhibition
3-(2-Methoxyphenyl)pyrrolidine derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes, which are involved in several diseases such as retinal disorders. The versatility of the pyrrolidine-2,5-dione scaffold, for instance, has been demonstrated in the synthesis of compounds that show promising results in this area .
Anticancer Research
The pyrrolidine ring is also explored in anticancer research. Derivatives of pyrrolidine have been investigated as competitive inhibitors of enzymes overexpressed in various cancers. The modification of the pyrrolidine core structure can lead to the development of target-specific anticancer activity, offering a promising avenue for therapeutic interventions .
作用机制
Target of Action
3-(2-Methoxyphenyl)pyrrolidine is a compound that contains both a pyrrolidine ring and a methoxyphenyl group . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The methoxyphenyl group is an aromatic compound that has been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that the pyrrolidine ring and the methoxyphenyl group can interact with various targets in the body . The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . The methoxyphenyl group can bind with high affinity to multiple receptors .
Biochemical Pathways
It is known that pyrrolidine derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It is known that the compound is a solid or liquid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°c . This suggests that the compound may have good stability and could potentially be formulated into a drug product.
Result of Action
It is known that pyrrolidine derivatives can have various biological activities, suggesting that 3-(2-methoxyphenyl)pyrrolidine could potentially have a wide range of effects on cells and molecules in the body .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, at 2-8°c . This suggests that the compound may be sensitive to light, moisture, and temperature, which could potentially affect its action and efficacy.
安全和危害
The safety information for 3-(2-Methoxyphenyl)pyrrolidine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
未来方向
Pyrrolidine compounds, including 3-(2-Methoxyphenyl)pyrrolidine, continue to be of interest in drug discovery due to their wide range of biological activities . Future research will likely focus on the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .
属性
IUPAC Name |
3-(2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-2-4-10(11)9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHSRVLRYZPWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the enantioselective synthesis of 3-(2-Methoxyphenyl)pyrrolidine important?
A1: 3-(2-Methoxyphenyl)pyrrolidine serves as a key intermediate in the synthesis of an α2-adrenoceptor antagonist []. Enantioselective synthesis is crucial in pharmaceutical development because different enantiomers of a chiral molecule like 3-(2-Methoxyphenyl)pyrrolidine can exhibit different pharmacological activities, potencies, and even toxicities. Therefore, developing methods to obtain the desired enantiomer with high purity is essential for drug efficacy and safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



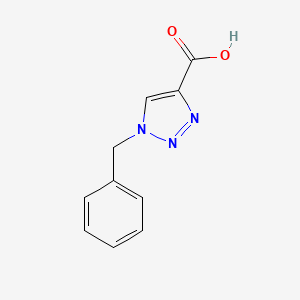







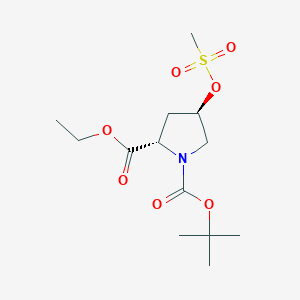
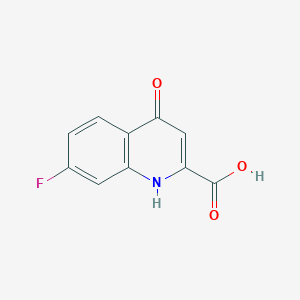


![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)
